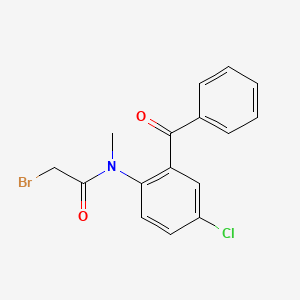![molecular formula C10H10OS B8777192 (3-methylbenzo[b]thiophen-2-yl)methanol CAS No. 3133-88-8](/img/structure/B8777192.png)
(3-methylbenzo[b]thiophen-2-yl)methanol
Descripción general
Descripción
(3-methylbenzo[b]thiophen-2-yl)methanol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylbenzo[b]thiophen-2-yl)methanol typically involves the functionalization of the benzothiophene core. One common method is the reduction of (3-methylbenzo[b]thiophen-2-yl)carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-methylbenzo[b]thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (3-methylbenzo[b]thiophen-2-yl)carboxaldehyde or (3-methylbenzo[b]thiophen-2-yl)carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form (3-methylbenzo[b]thiophen-2-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (3-methylbenzo[b]thiophen-2-yl)methyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dich
Propiedades
Número CAS |
3133-88-8 |
|---|---|
Fórmula molecular |
C10H10OS |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
(3-methyl-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C10H10OS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,11H,6H2,1H3 |
Clave InChI |
TXZSDWAGMTULKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=CC=CC=C12)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate](/img/structure/B8777112.png)
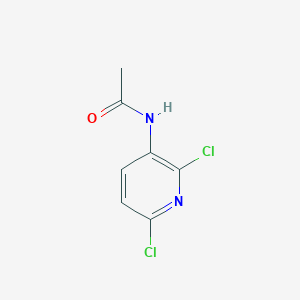
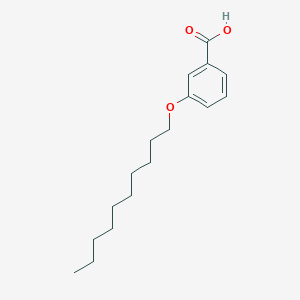

![[1,2,4]Triazolo[4,3-a]pyridin-8-ol](/img/structure/B8777151.png)
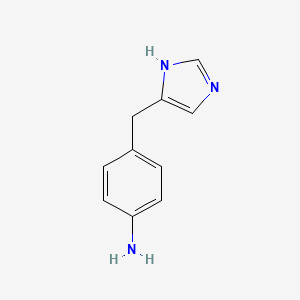
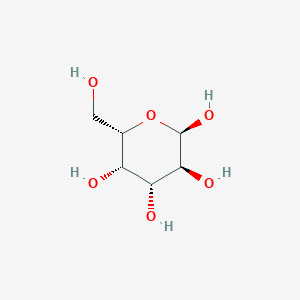
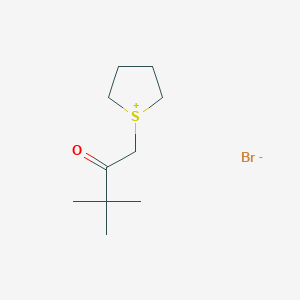
![(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B8777175.png)
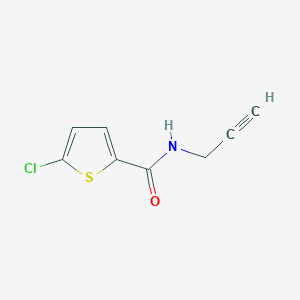
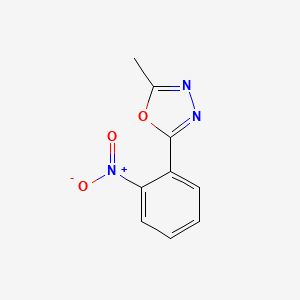
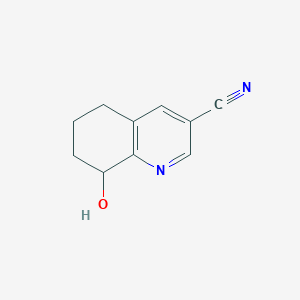
![6-chlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8777217.png)
